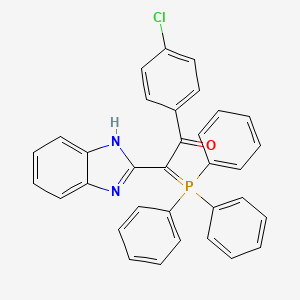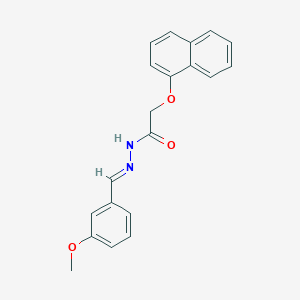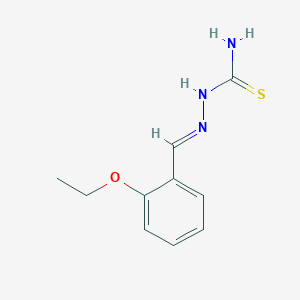
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone is a complex organic compound that features a benzimidazole ring, a chlorophenyl group, and a triphenylphosphine oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or orthoesters.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of Triphenylphosphine Oxide Moiety: The final step involves the Wittig reaction, where triphenylphosphine reacts with a suitable aldehyde or ketone to form the triphenylphosphine oxide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In biology and medicine, derivatives of benzimidazole are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chlorophenyl and triphenylphosphine oxide moieties may enhance these activities or provide new therapeutic potentials.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological macromolecules, while the chlorophenyl and triphenylphosphine oxide moieties may enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
2-(1H-benzimidazol-2-yl)-1-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Similar structure but without the chlorine atom on the phenyl ring.
2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone may confer unique chemical and biological properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C33H24ClN2OP |
|---|---|
分子量 |
531.0 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C33H24ClN2OP/c34-25-22-20-24(21-23-25)31(37)32(33-35-29-18-10-11-19-30(29)36-33)38(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,35,36) |
InChIキー |
WNBPBLCANFGWBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)








![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)
